![molecular formula C27H22ClN5O4 B2521856 N-(1,3-苯并二氧杂环-5-基甲基)-3-[4-(4-氯苄基)-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺 CAS No. 899348-74-4](/img/no-structure.png)

N-(1,3-苯并二氧杂环-5-基甲基)-3-[4-(4-氯苄基)-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

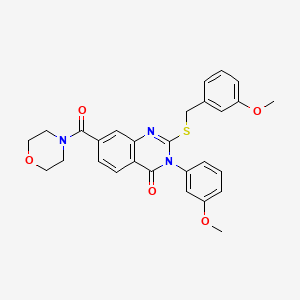

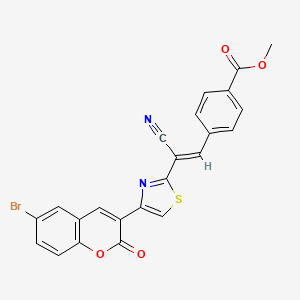

The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class, which is known for its potential biological activities. The structure suggests that it may interact with various biological targets, such as benzodiazepine receptors, due to the presence of a triazoloquinazoline core, which has been reported to exhibit affinity for these receptors in related compounds .

Synthesis Analysis

The synthesis of related triazoloquinazoline derivatives typically involves multistep reaction sequences. For instance, the synthesis of 3-substituted-1,2,3-triazolo[1,5-a]quinazolin-5-ones was achieved through a 1,3-dipolar cycloaddition reaction . Similarly, a series of [1,2,4]triazolo[4,3-a]quinoxalines was prepared from a quinoxalinone precursor . These methods could potentially be adapted to synthesize the compound of interest, with modifications to incorporate the specific benzodioxolylmethyl and chlorobenzyl substituents.

Molecular Structure Analysis

The molecular structure of the compound includes a triazoloquinazoline core, which is a fused heterocyclic system that has been shown to be central to the binding affinity to benzodiazepine receptors . The presence of a benzodioxole moiety and a chlorobenzyl group may further influence the compound's receptor binding characteristics and overall bioactivity.

Chemical Reactions Analysis

Compounds within this class are likely to undergo typical reactions associated with aromatic and heteroaromatic systems, such as electrophilic and nucleophilic substitutions. The triazoloquinazoline core may also participate in cycloaddition reactions, as demonstrated in the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide are not provided, related compounds have been synthesized and studied for their biological activities. These properties are likely to include moderate to high lipophilicity due to the presence of aromatic rings and a potential for hydrogen bonding with biological targets due to the presence of amide and heterocyclic nitrogen atoms .

Relevant Case Studies

Case studies involving similar compounds have demonstrated significant biological activities. For example, a compound with a 4 nM binding affinity to the benzodiazepine receptor was identified, and several analogues were prepared to assess the importance of substituents in modifying activity . Another study reported significant antihypertensive activity in spontaneously hypertensive rats for a series of triazoloquinazolinones . These findings suggest that the compound may also exhibit notable biological activities, warranting further investigation.

科学研究应用

癌症研究中的喹唑啉衍生物

喹唑啉,包括具有三唑并[4,3-c]或[1,2,4]三唑并[4,3-a]取代等修饰的喹唑啉,已被公认为具有抗癌特性。例如,某些喹唑啉衍生物的细胞毒性和 DNA 相互作用已在癌细胞系中得到评估,显示出作为抗癌剂的潜力,因为它们具有诱导细胞毒性效应并可能与 DNA 相互作用的能力 (R. Ovádeková 等人,2005 年)。这表明了一种作用机制,该机制可能与结构相关化合物的科学研究应用有关,例如所讨论的化合物。

降压和抗菌潜力

其他衍生物在降压和抗菌应用中显示出前景。例如,某些 3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮在动物模型中表现出显着的降压活性,表明有潜力开发新的心血管药物 (V. Alagarsamy & U. S. Pathak,2007 年)。此外,已探索含有三唑并喹唑啉结构的化合物,以了解其抗菌特性,表明其具有广泛的生物活性,可扩展到目标化合物。

分子对接和构效关系

三唑并喹唑啉腺苷拮抗剂的构效关系突出了特定取代对生物活性的重要性,这可以为科学研究中相关化合物的设计和应用提供信息 (J. Francis 等人,1988 年)。分子对接研究,例如针对喹唑啉酮类似物进行的抗肿瘤活性研究,提供了对这些化合物在分子水平上的潜在相互作用位点和作用机制的见解 (Ibrahim A. Al-Suwaidan 等人,2016 年),这可能与了解所讨论的化合物如何与生物靶标相互作用有关。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzylamine with 2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate to form the intermediate, which is then reacted with 4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate", "4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate.", "Step 2: The intermediate is then reacted with 4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.", "Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound." ] } | |

CAS 编号 |

899348-74-4 |

产品名称 |

N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |

分子式 |

C27H22ClN5O4 |

分子量 |

515.95 |

IUPAC 名称 |

N-(1,3-benzodioxol-5-ylmethyl)-3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |

InChI |

InChI=1S/C27H22ClN5O4/c28-19-8-5-17(6-9-19)15-32-26(35)20-3-1-2-4-21(20)33-24(30-31-27(32)33)11-12-25(34)29-14-18-7-10-22-23(13-18)37-16-36-22/h1-10,13H,11-12,14-16H2,(H,29,34) |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)